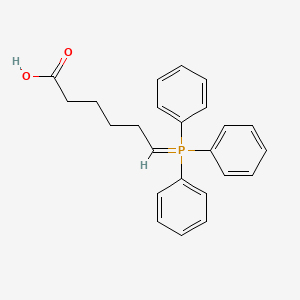
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid is a chemical compound with the molecular formula C24H25O2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate hexanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylphosphine oxide derivatives, while substitution reactions can produce a wide range of substituted hexanoic acid derivatives .
Aplicaciones Científicas De Investigación
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another compound with a triphenylphosphoranylidene group, used in similar Wittig reactions.
Methyl (triphenylphosphoranylidene)acetate: A related compound used in the synthesis of α,β-unsaturated esters.
Uniqueness
6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid is unique due to its specific hexanoic acid chain, which imparts distinct chemical properties and reactivity compared to other triphenylphosphoranylidene compounds. Its structure allows for versatile applications in organic synthesis and potential biological activity .
Propiedades
Número CAS |
53036-80-9 |
|---|---|
Fórmula molecular |
C24H25O2P |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
6-(triphenyl-λ5-phosphanylidene)hexanoic acid |
InChI |
InChI=1S/C24H25O2P/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,20H,4,11-12,19H2,(H,25,26) |
Clave InChI |
YDTMMBOHEMBHHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)

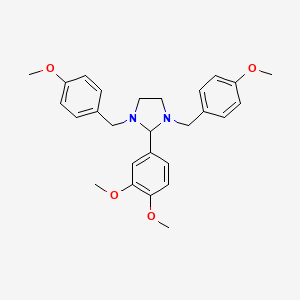

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
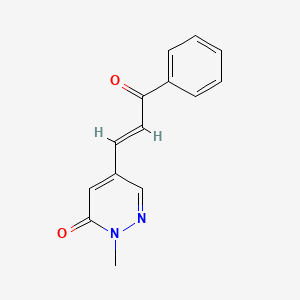
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
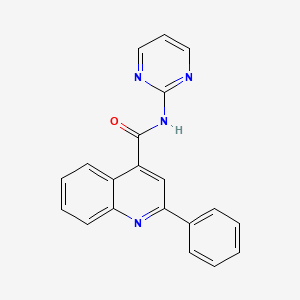
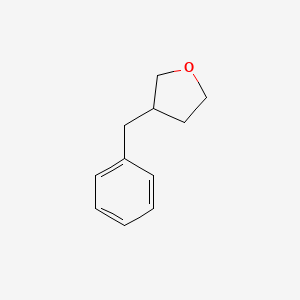
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)

